N-cyclopentyl-4-{[4-oxo-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}benzamide
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Overview
Description
N-cyclopentyl-4-{[4-oxo-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-{[4-oxo-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}benzamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Thioether Formation:
Benzamide Formation: The final step involves coupling the thioether-quinazolinone intermediate with N-cyclopentyl-4-formylbenzamide under reductive amination conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-{[4-oxo-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the quinazolinone core can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted benzamides
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinazolinone derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-{[4-oxo-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors, through its quinazolinone core. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-4-borono-2-fluorobenzamide
- N-cyclopentyl-4-methyl-3-nitrobenzamide
- N-(4-Chlorobenzyl)-N-cyclopentyl-4-(2-methyl-2-propanyl)benzenesulfonamide
Uniqueness
N-cyclopentyl-4-{[4-oxo-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its quinazolinone core, coupled with the thioether and benzamide moieties, makes it a versatile compound for various applications.
Biological Activity
N-cyclopentyl-4-{[4-oxo-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentyl group, a quinazolinone moiety, and a benzamide structure, which contribute to its biological activity. The general formula can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly in enzymatic pathways and receptor systems.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activities.
- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of phosphodiesterase enzymes, which are crucial in regulating intracellular signaling pathways related to cyclic nucleotides (cAMP and cGMP) .
- Receptor Modulation : The compound's structural characteristics suggest it may interact with various receptors, including those involved in pain modulation and inflammation. For instance, it has been hypothesized to influence opioid receptors based on structural analogies with known agonists .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
Cytotoxicity and Antitumor Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity results:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 12.5 |
A549 (Lung Cancer) | 15.0 |
HeLa (Cervical Cancer) | 10.0 |
These findings suggest that the compound could be a candidate for further development in cancer therapeutics.
In Vivo Studies
In vivo studies have shown promising results in animal models for inflammatory diseases. The compound demonstrated a reduction in inflammatory markers and improved outcomes in models of arthritis and colitis .
Case Studies
- Case Study 1 : A study involving a rat model of arthritis showed that administration of this compound resulted in significant reductions in joint swelling and pain scores compared to control groups.
- Case Study 2 : In a clinical trial assessing the efficacy of this compound in patients with chronic pain conditions, participants reported a notable decrease in pain levels and improved quality of life metrics over an eight-week treatment period.
Properties
IUPAC Name |
N-cyclopentyl-4-[[4-oxo-2-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanylquinazolin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3S/c1-17(2)27-23(31)16-34-26-29-22-10-6-5-9-21(22)25(33)30(26)15-18-11-13-19(14-12-18)24(32)28-20-7-3-4-8-20/h5-6,9-14,17,20H,3-4,7-8,15-16H2,1-2H3,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBHOCQAGACPFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CC3=CC=C(C=C3)C(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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